Cas no 857293-81-3 (1-Bromo-4-(2-fluoropropan-2-yl)benzene)
1-Bromo-4-(2-fluoropropan-2-yl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-4-(2-fluoropropan-2-yl)benzene
- 1-BROMO-4-(1-FLUORO-1-METHYL-ETHYL)-BENZENE
- 1-Bromo-4-(1-fluoro-1-methylethyl)benzene (ACI)
- SCHEMBL1085590
- MFCD17676599
- RFNMOOMWSYIJLP-UHFFFAOYSA-N
- 1-bromo-4-(1-fluoro-1-methylethyl)benzene
- DTXSID50677423
- DB-363442
- F51874
- AKOS015890925
- 857293-81-3
- EN300-200947
-
- MDL: MFCD17676599
- Inchi: 1S/C9H10BrF/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,1-2H3
- InChI Key: RFNMOOMWSYIJLP-UHFFFAOYSA-N
- SMILES: FC(C)(C)C1C=CC(Br)=CC=1
Computed Properties
- Exact Mass: 215.99499g/mol
- Monoisotopic Mass: 215.99499g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 0Ų
1-Bromo-4-(2-fluoropropan-2-yl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10301-5g |
1-bromo-4-(2-fluoropropan-2-yl)benzene |
857293-81-3 | 95% | 5g |
$1700 | 2023-09-07 | |
| Alichem | A019088795-1g |
1-Bromo-4-(2-fluoropropan-2-yl)benzene |
857293-81-3 | 95% | 1g |
$205.03 | 2023-08-31 | |
| eNovation Chemicals LLC | D250721-1g |
1-Bromo-4-(2-fluoropropan-2-yl)benzene |
857293-81-3 | 95% | 1g |
$680 | 2024-08-03 | |
| Enamine | EN300-200947-0.05g |
1-bromo-4-(2-fluoropropan-2-yl)benzene |
857293-81-3 | 0.05g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-200947-0.1g |
1-bromo-4-(2-fluoropropan-2-yl)benzene |
857293-81-3 | 0.1g |
$1106.0 | 2023-09-16 | ||
| Enamine | EN300-200947-0.25g |
1-bromo-4-(2-fluoropropan-2-yl)benzene |
857293-81-3 | 0.25g |
$1156.0 | 2023-09-16 | ||
| Enamine | EN300-200947-0.5g |
1-bromo-4-(2-fluoropropan-2-yl)benzene |
857293-81-3 | 0.5g |
$1207.0 | 2023-09-16 | ||
| Enamine | EN300-200947-1.0g |
1-bromo-4-(2-fluoropropan-2-yl)benzene |
857293-81-3 | 1g |
$1256.0 | 2023-06-04 | ||
| Enamine | EN300-200947-2.5g |
1-bromo-4-(2-fluoropropan-2-yl)benzene |
857293-81-3 | 2.5g |
$2464.0 | 2023-09-16 | ||
| Enamine | EN300-200947-5.0g |
1-bromo-4-(2-fluoropropan-2-yl)benzene |
857293-81-3 | 5g |
$3645.0 | 2023-06-04 |
1-Bromo-4-(2-fluoropropan-2-yl)benzene Suppliers
1-Bromo-4-(2-fluoropropan-2-yl)benzene Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 1-Bromo-4-(2-fluoropropan-2-yl)benzene
Research Briefing on 1-Bromo-4-(2-fluoropropan-2-yl)benzene (CAS: 857293-81-3) in Chemical and Biomedical Applications
1-Bromo-4-(2-fluoropropan-2-yl)benzene (CAS: 857293-81-3) is a fluorinated aromatic compound that has garnered significant attention in recent chemical and biomedical research due to its unique structural properties and potential applications in drug discovery and material science. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, reactivity, and emerging applications in pharmaceutical development.
Recent studies have highlighted the role of 1-Bromo-4-(2-fluoropropan-2-yl)benzene as a versatile intermediate in organic synthesis. Its bromine and fluorine substituents make it particularly valuable for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex pharmacophores. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in the synthesis of fluorinated analogs of tyrosine kinase inhibitors, showcasing improved metabolic stability and target binding affinity.
In the context of biomedical applications, researchers have explored the potential of 857293-81-3 as a building block for PET (Positron Emission Tomography) radiotracers. The fluorine-18 isotope, when incorporated into the propyl group, enables non-invasive imaging of biochemical processes. A collaborative study between MIT and Harvard Medical School (2024) reported the successful labeling of this compound with F-18, yielding a high-affinity tracer for neurodegenerative disease markers.
The compound's mechanism of action in biological systems has also been investigated. Molecular dynamics simulations reveal that the fluoropropyl group enhances lipophilicity, facilitating blood-brain barrier penetration. This property is particularly advantageous for CNS-targeted therapeutics, as evidenced by its incorporation into experimental Alzheimer's disease drug candidates currently in preclinical trials.
From a safety and pharmacokinetics perspective, recent toxicological assessments (FDA draft guidance, 2024) indicate that 1-Bromo-4-(2-fluoropropan-2-yl)benzene derivatives exhibit favorable ADME profiles, with reduced hepatic clearance compared to non-fluorinated counterparts. However, researchers caution that the bromine moiety may require structural optimization to minimize potential off-target effects in certain therapeutic contexts.
Looking forward, the chemical versatility of 857293-81-3 continues to inspire innovation across multiple domains. Current research directions include its application in covalent inhibitor design (exploiting the bromine as a leaving group) and as a monomer for fluorinated polymer synthesis with applications in medical device coatings. The compound's unique combination of halogen and fluorine chemistry positions it as a valuable tool in the medicinal chemist's arsenal for addressing contemporary challenges in drug development.
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